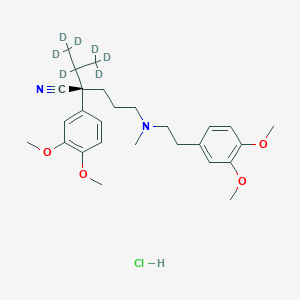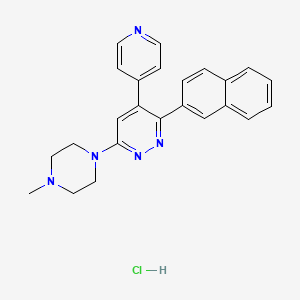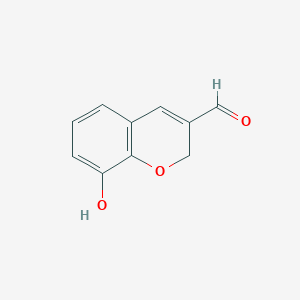
Methylacetamide-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylacetamide-PEG3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system . The compound has a molecular formula of C10H22N2O4 and a molecular weight of 234.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylacetamide-PEG3-NH2 typically involves the coupling of a PEG chain with a methylacetamide group and an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which are highly reactive toward amines at physiological pH . The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methylacetamide-PEG3-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) Esters: Used for coupling reactions with amines.
Mild Bases: Such as triethylamine, to maintain a slightly basic pH during reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically larger conjugates or PROTAC molecules designed for specific protein degradation .
Scientific Research Applications
Methylacetamide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and materials for research and development .
Mechanism of Action
The mechanism of action of Methylacetamide-PEG3-NH2 involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG3-NH2: Another PEG-based linker with a maleimide group.
PEG-NHS Esters: PEG derivatives with NHS ester groups for coupling reactions.
Uniqueness
Methylacetamide-PEG3-NH2 is unique due to its specific structure, which allows it to be used effectively in the synthesis of PROTACs. Its combination of a methylacetamide group and a PEG chain provides both stability and flexibility, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C10H22N2O4 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-methylpropanamide |
InChI |
InChI=1S/C10H22N2O4/c1-12-10(13)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3,(H,12,13) |
InChI Key |
ZRYLQVHXGQRNND-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)


![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)

![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)

